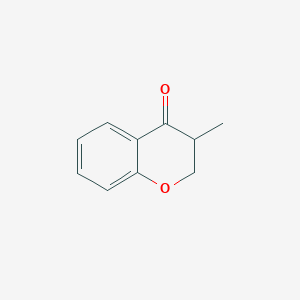

2,3-二氢-3-甲基-4H-1-苯并吡喃-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,3-Dihydro-3-methyl-4H-1-benzopyran-4-one is a compound that belongs to the class of benzopyrans, which are known for their diverse biological activities and applications in various fields of chemistry and pharmacology. The papers provided discuss various derivatives and reactions involving benzopyran compounds, which can offer insights into the properties and synthesis of 2,3-Dihydro-3-methyl-4H-1-benzopyran-4-one.

Synthesis Analysis

The synthesis of benzopyran derivatives is a topic of interest due to their biological significance. For instance, the synthesis of an insecticidal tetrahydroisocoumarin, which is structurally related to benzopyrans, was achieved using a one-pot esterification–Michael addition–aldol reaction, demonstrating the versatility of synthetic approaches for such compounds . Additionally, the synthesis of various 3-benzylchroman-4-one molecules, which are also related to benzopyrans, was reported, and their anticancer activity was studied . These synthetic methods could potentially be adapted for the synthesis of 2,3-Dihydro-3-methyl-4H-1-benzopyran-4-one.

Molecular Structure Analysis

The molecular structure of benzopyran derivatives has been extensively studied. For example, the crystallographic analysis of 9-(3-methylbut-2-enyloxyfurano)[3,2-g] benzopyran-2-one provided insights into the conformational differences within the benzopyran ring system . Similarly, the conformational study of hexahydro-4H-benzopyran-4-ones using molecular mechanics revealed stable conformations and interconversion barriers, which could be relevant for understanding the structural dynamics of 2,3-Dihydro-3-methyl-4H-1-benzopyran-4-one .

Chemical Reactions Analysis

Benzopyran derivatives undergo various chemical reactions that can alter their structure and properties. The reaction of singlet oxygen with 4-methyl-2,3-dihydro-γ-pyran was studied, showing the formation of dioxetane and allylic hydroperoxide products . This type of reaction could be relevant for understanding the reactivity of 2,3-Dihydro-3-methyl-4H-1-benzopyran-4-one under oxidative conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzopyran derivatives are influenced by their molecular structure. The study of 3-benzylchroman-4-ones using crystallographic, DFT, FTIR, and Hirshfeld surface analysis provided insights into the role of substitution on the benzyl moieties in stabilizing the three-dimensional structures . These analyses can be applied to predict the properties of 2,3-Dihydro-3-methyl-4H-1-benzopyran-4-one. Additionally, the enantiomeric purity determination of a synthetic intermediate of benzopyrans using capillary electrophoresis highlighted the importance of chiral analysis in the quality control of synthetic processes .

科学研究应用

结构和构象分析

- 晶体学和计算研究:对2,3-二氢-3-甲基-4H-1-苯并吡喃-4-酮衍生物,特别是3-苄基色苷-4-酮进行了结构性质研究。利用单晶X射线衍射研究、密度泛函理论(DFT)、Hirshfeld表面和FTIR光谱,这些研究揭示了羟基取代在构象变化和三维结构稳定中的作用 (Salam et al., 2021)。

- 构象性质:对反-2,3-二氢-2-甲基-3-(1,2,4-三唑基)-4H-1-苯并吡喃-4-酮肟醚的研究有助于理解这些化合物的立体化学和构象性质。对邻近的质子偶合常数的分析提供了关于它们主要构象和结构取向的见解 (Emami & Shafiee, 2005)。

生物活性和应用

- 抗菌和细胞毒性:苯并吡喃衍生物显示出抗菌和细胞毒性活性。例如,从石斛金钗内生Daldinia eschscholzii中分离的化合物,包括新的苯并吡喃衍生物,表现出抗菌活性、抗乙酰胆碱酯酶、一氧化氮抑制、抗凝血、光动力抗菌活性和促进葡萄糖摄取活性 (Hu et al., 2019)。

- 合成和生物活性筛选:已合成各种苯并吡喃衍生物并进行了生物活性筛选,如抗菌效果。然而,一些研究表明某些衍生物没有显示出显著活性,突显了结构变化对生物有效性的重要性 (Mulwad & Hegde, 2009)。

化疗潜力

- 细胞毒性关系和药物设计:研究了吡喃[4,3-b]色酮对人类口腔鳞状细胞癌细胞系和正常口腔细胞的细胞毒性,并建立了定量结构-细胞毒性关系。这项研究提出了基于这些化合物的化学修饰设计新抗癌药物的潜在途径 (Nagai et al., 2018)。

化学合成和优化

- 高效合成技术:已开发出创新和高效的2,3-二氢-3-甲基-4H-1-苯并吡喃-4-酮衍生物的合成技术。这些方法提供高产率和纯度,对有机化学和潜在的制药应用有重要贡献 (Alizadeh & Ghanbaripour, 2013)。

属性

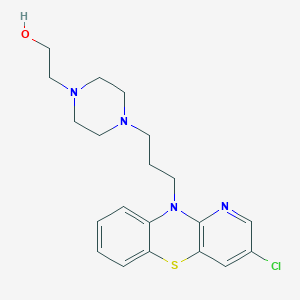

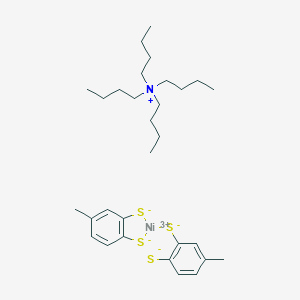

IUPAC Name |

3-methyl-2,3-dihydrochromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-7-6-12-9-5-3-2-4-8(9)10(7)11/h2-5,7H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYKLMHVJWGDWOH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=CC=CC=C2C1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methylchroman-4-one | |

CAS RN |

16982-86-8 |

Source

|

| Record name | 3-methyl-3,4-dihydro-2H-1-benzopyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

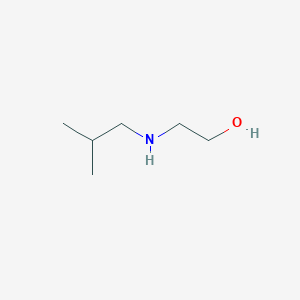

![3-Bromoimidazo[1,2-B]pyridazine](/img/structure/B100983.png)

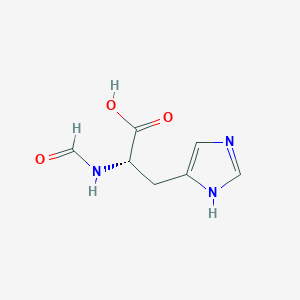

![2,4,7,9-Tetrachloro-3,8-dimethoxy-1,6-dimethyl-11H-dibenzo[b,E][1,4]dioxepin-11-one](/img/structure/B100987.png)